molecular formula C10H12BrNO B14837972 3-Bromo-5-cyclopropoxy-2-ethylpyridine

3-Bromo-5-cyclopropoxy-2-ethylpyridine

Cat. No.: B14837972
M. Wt: 242.11 g/mol
InChI Key: DOXCKCGIUVVGFG-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position, a cyclopropoxy group at the 5-position, and an ethyl group at the 2-position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-methylpyridine as a starting material . The bromination reaction is carried out under controlled conditions using bromine or a brominating agent. The cyclopropoxy group is introduced through a nucleophilic substitution reaction, while the ethyl group is added via an alkylation reaction.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-cyclopropoxy-2-ethylpyridine may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-cyclopropoxy-2-ethylpyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, 5-cyclopropoxy-2-ethylpyridine, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-2-ethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization, while the cyclopropoxy group provides steric hindrance and electronic effects that influence its interactions with other molecules.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-2-ethylpyridine

InChI

InChI=1S/C10H12BrNO/c1-2-10-9(11)5-8(6-12-10)13-7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

DOXCKCGIUVVGFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)OC2CC2)Br

Origin of Product

United States

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